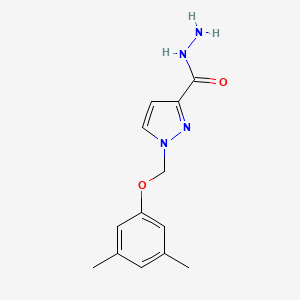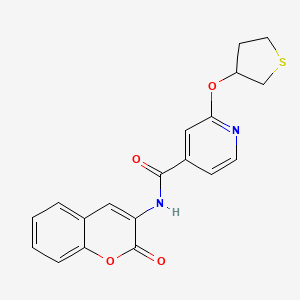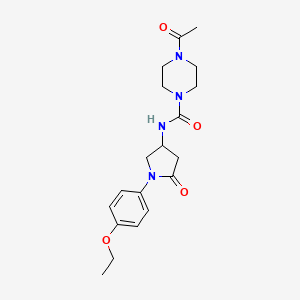
N-(5-Hydroxypentyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxypentyl)morpholine-4-carboxamide, also known as GSK1016790A, is a small molecule agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis of Biodegradable Polyesteramides
Morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained through ring-opening copolymerization processes, demonstrating the versatility of morpholine derivatives in creating materials with potential biomedical applications, such as drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Gastrokinetic Agents
Morpholine derivatives have been developed as potent gastrokinetic agents, with specific compounds showing significant activity in enhancing gastric emptying. This research suggests that morpholine derivatives could be valuable in treating gastrointestinal disorders, highlighting their potential therapeutic applications (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antitumor Activity
Several morpholine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results in leukemia models. This indicates the potential of morpholine derivatives in oncology, offering a pathway for the development of new anticancer agents (Liu, Lin, Penketh, & Sartorelli, 1995).
Corrosion Inhibition
Morpholine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in acidic media, suggesting applications in industrial maintenance and preservation. This research highlights the chemical utility of morpholine derivatives beyond pharmacology, showing their potential in materials science (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).
Cholinesterase Inhibition
Morpholine derivatives have also been explored for their cholinesterase inhibition activity, with some compounds showing potent inhibitory effects. This suggests their potential use in treating neurodegenerative diseases, such as Alzheimer's, by enhancing cholinergic transmission in the brain (Tehrani, Rezaei, Asadi, Behnammanesh, Nadri, Afsharirad, Moradi, Larijani, Mohammadi‐Khanaposhtani, & Mahdavi, 2019).
Propriétés
IUPAC Name |
N-(5-hydroxypentyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c13-7-3-1-2-4-11-10(14)12-5-8-15-9-6-12/h13H,1-9H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWSQBQIIIZFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hydroxypentyl)morpholine-4-carboxamide | |
CAS RN |
1696921-55-7 |
Source


|
| Record name | N-(5-hydroxypentyl)morpholine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)



![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)


![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)
